Capryl alcohol-d18
Overview
Description
Its molecular formula is CD3(CD2)7OD, and it has a molecular weight of 148.34 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Capryl alcohol-d18 can be synthesized through the deuteration of 1-octanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, where 1-octanol is treated with deuterium gas or deuterium oxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: Capryl alcohol-d18 undergoes various chemical reactions similar to those of non-deuterated alcohols. These reactions include:
Oxidation: this compound can be oxidized to form the corresponding aldehyde (octanal-d18) and further to the carboxylic acid (octanoic acid-d18).
Reduction: It can be reduced to form the corresponding alkane (octane-d18).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: Octanal-d18 and octanoic acid-d18.
Reduction: Octane-d18.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Capryl alcohol-d18 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis of complex molecules.
Isotope Labeling: It is used in metabolic studies to trace the pathways and interactions of organic compounds in biological systems.
Pharmaceutical Research: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Chemical Synthesis: It serves as a precursor in the synthesis of other deuterated compounds, which are valuable in various fields of research.
Mechanism of Action
The mechanism of action of capryl alcohol-d18 is primarily related to its role as a deuterated compound. Deuterium atoms have a higher mass compared to hydrogen atoms, which can influence the kinetic isotope effect. This effect can alter reaction rates and pathways, providing valuable insights into reaction mechanisms and molecular interactions . In biological systems, deuterated compounds like this compound can be used to study metabolic processes and enzyme kinetics .
Comparison with Similar Compounds
1-Octanol: The non-deuterated form of capryl alcohol-d18, with the molecular formula CH3(CH2)7OH.
1-Octanol-1-13C: A carbon-13 labeled form of 1-octanol, used in similar applications as this compound.
1-Octanol-d17: Another deuterated form of 1-octanol, where 17 hydrogen atoms are replaced with deuterium.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms enhances the stability and alters the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-deuteriooxyoctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLFHHGFOOTCA-PBYHGZINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480823 | |
Record name | Capryl alcohol-d18 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69974-54-5 | |
Record name | Capryl alcohol-d18 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69974-54-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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